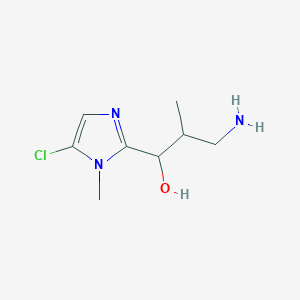![molecular formula C8H9N3O B13179473 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13179473.png)
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are widely found in natural products, synthetic drugs, and functional materials, and they form the basic backbone of many physiologically active compounds and drugs . This compound is of interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in a short reaction time with good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, given their efficiency and eco-friendly nature.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the triazole and pyridine rings, which are known to participate in a wide range of chemical transformations .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Aplicaciones Científicas De Investigación
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
Industry: The compound can be used in the synthesis of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antibacterial effects. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit antibacterial activity and are structurally similar to 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol.
1,2,4-Triazolo[1,5-a]pyridines: These compounds are used in medicinal chemistry and have various biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines the triazole and pyridine rings with an ethyl group and a hydroxyl group. This unique structure contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol |
InChI |
InChI=1S/C8H9N3O/c1-2-7-9-10-8-4-3-6(12)5-11(7)8/h3-5,12H,2H2,1H3 |
Clave InChI |
NDVMUXASIYLUDP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C2N1C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(pyrrolidin-3-yl)ethyl]acetamide](/img/structure/B13179397.png)

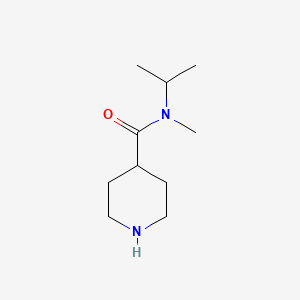
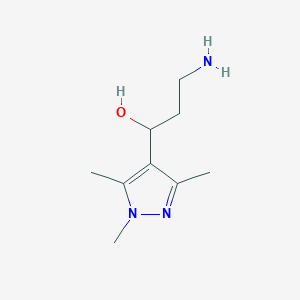


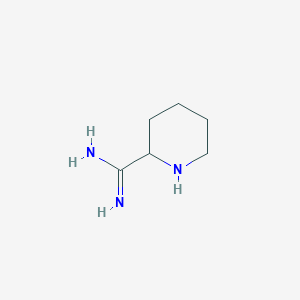


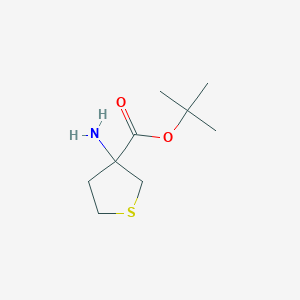
![5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13179469.png)

